molecular formula C6H6BrNO2S B6228843 3-bromo-4-methanesulfonylpyridine CAS No. 1209458-05-8

3-bromo-4-methanesulfonylpyridine

Cat. No.: B6228843
CAS No.: 1209458-05-8
M. Wt: 236.1
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Description

3-bromo-4-methanesulfonylpyridine is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties. It is characterized by its molecular formula C6H6BrNO2S and a molecular weight of 236.1. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, material science, and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methanesulfonylpyridine typically involves the bromination of 4-methanesulfonylpyridine. One common method includes the use of bromine in the presence of a catalyst under controlled temperature conditions . The reaction is carried out in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors can enhance the efficiency of the synthesis . The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methanesulfonylpyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-bromo-4-methanesulfonylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methanesulfonylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methanesulfonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylpyridine: Similar in structure but lacks the methanesulfonyl group.

    4-methanesulfonylpyridine: Similar but lacks the bromine atom.

    3-bromo-4-nitropyridine: Contains a nitro group instead of a methanesulfonyl group.

Uniqueness

3-bromo-4-methanesulfonylpyridine is unique due to the presence of both the bromine atom and the methanesulfonyl group, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

1209458-05-8

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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